Home > Products > Building Blocks P11551 > 6-Nitro-1,3-benzodioxol-5-ol
6-Nitro-1,3-benzodioxol-5-ol - 7107-10-0

6-Nitro-1,3-benzodioxol-5-ol

Catalog Number: EVT-366861
CAS Number: 7107-10-0
Molecular Formula: C7H5NO5
Molecular Weight: 183.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The 1,3-benzodioxole moiety, characterized by a benzene ring fused to a dioxolane ring, represents a privileged scaffold in medicinal chemistry. This moiety occurs naturally in various plants and exhibits a diverse range of biological activities. [, , , , , ]

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives is well-documented in the literature and often involves reacting catechol with various electrophiles under acidic or basic conditions. The specific reaction conditions and reagents employed dictate the substituents on the benzene ring and the nature of the side chains attached to the dioxolane ring. [, , , , , , ]

Molecular Structure Analysis

The 1,3-benzodioxole ring system typically adopts a planar or near-planar conformation, influencing its interactions with biological targets. Substituents on the benzene and dioxolane rings can further modify the molecule's overall shape and electronic properties, impacting its pharmacological profile. [, , , , , , , , , , , ]

Chemical Reactions Analysis

1,3-Benzodioxole derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation/reduction reactions. These reactions allow for the introduction of diverse functional groups onto the 1,3-benzodioxole scaffold, facilitating the synthesis of novel derivatives with potentially enhanced pharmacological properties. [, , , , , ]

Applications
  • Antimicrobial Agents: Several 1,3-benzodioxole derivatives exhibit potent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as novel therapeutic agents for infectious diseases. [, ]
  • Anticancer Agents: Research suggests that specific 1,3-benzodioxole derivatives possess promising anticancer activity, targeting different cancer cell lines and demonstrating potential as leads for developing new anticancer drugs. [, ]
  • Anticonvulsants: Certain 1,3-benzodioxole-based compounds show efficacy in animal models of epilepsy, particularly against partial seizures, making them potential candidates for developing new antiepileptic therapies. []
  • Histamine H3 Receptor Antagonists: Some 1,3-benzodioxole derivatives exhibit potent and selective antagonism at the histamine H3 receptor, making them valuable tools for studying the physiological roles of this receptor and developing new therapies for neurological and psychiatric disorders. [, , ]
  • Other Applications: 1,3-Benzodioxole derivatives have shown potential in other areas, including treating significant depressive disorder, acting as bradykinin B1 receptor antagonists, and inhibiting Hsp90. [, , ]

2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile

Compound Description: This compound shares the 6-nitro-1,3-benzodioxol core with 6-Nitro-1,3-benzodioxol-5-ol. The research paper primarily focuses on characterizing its crystal structure, highlighting features like the nitro group's rotation, planarity of the benzodioxole ring, and intermolecular interactions.

Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

Compound Description: This compound features the 6-nitro-1,3-benzodioxol moiety, similar to 6-Nitro-1,3-benzodioxol-5-ol. The study focuses on its crystal structure analysis, including the planarity of the benzodioxole ring, nitro group orientation, and intermolecular interactions.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are potent aromatase inhibitors, structurally characterized by a 1,3-benzodioxol-5-ol moiety. The study investigates their molecular geometry, highlighting a propeller shape, and explores their aromatase inhibitory potency through docking studies.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

Compound Description: This entry refers to two isomeric compounds containing a 2H-1,3-benzodioxol-5-ylmethyl substituent. The study delves into their crystal structures, emphasizing the different roles of oxygen atoms in intermolecular interactions within each isomer.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: This compound, SSR240612, is a non-peptide antagonist of the bradykinin B1 receptor. It incorporates a 1,3-benzodioxol-5-yl group within its complex structure. The research focuses on its biochemical and pharmacological properties, highlighting its potent and selective B1 receptor antagonism.

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound, containing a 1,3-benzodioxol-5-ylmethyl group, exhibits antimicrobial activity. The study confirms its S-alkylation through X-ray crystallography and highlights its activity against various bacterial and fungal strains.

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB)

Compound Description: MBDB is a serotonin-releasing drug studied for its effects on hormone secretion. This study examines its impact on various hormones like ACTH, corticosterone, prolactin, oxytocin, and renin, suggesting its influence on serotonergic neurotransmission.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

Compound Description: These compounds are chalcone derivatives containing a 1,3-benzodioxol-5-yl core with an amino group at the 6-position. The research focuses on comparing their supramolecular structures, highlighting the impact of different substituents on hydrogen bonding and pi-pi stacking interactions.

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

Compound Description: This entry represents a series of compounds sharing the 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-one framework. The research delves into their polarized molecular-electronic structures and explores how variations in the aryl group influence their supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description: This compound, derived from the kinase inhibitor amuvatinib, exhibits selective toxicity toward glucose-starved tumor cells. It disrupts the mitochondrial membrane potential, suggesting its potential as an antitumor agent targeting glucose-starved tumors.

N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

Compound Description: This series of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine displays moderate antibacterial activity compared to ciprofloxacin.

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one

Compound Description: This compound, a chalcone derivative, is notable for its crystallization with Z′ = 2 in the space group P¯1. Its molecular structure exhibits electronic polarization and distinct hydrogen-bonded supramolecular substructures formed by each independent molecule.

2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides

Compound Description: This series, designed using molecular hybridization, includes compounds with potent anticonvulsant activity, particularly against partial seizures. Notably, compound SA 4 exhibits significant protection in the 6 Hz psychomotor seizure test.

6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one

Compound Description: These two compounds exhibit conformational and configurational disorder. The study explores their structural features, including the conformation of the six-membered heterocyclic ring and the disorder over two enantiomeric configurations. It also investigates their intermolecular interactions, highlighting the hydrogen bonding and π-π stacking involved in their crystal packing.

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

Compound Description: This molecule, with a confirmed (E)-configuration for its imine moiety, demonstrates potential as a new antifungal agent. The research utilizes various spectroscopic tools to characterize its structure and electronic properties, and further investigates its potential antifungal activity against four different fungal strains.

2-amino-6-nitro-1,3-benzothiazole

Compound Description: This nitroaniline analog forms a three-dimensional framework via N—H(cid:1) (cid:1) (cid:1) O(2), N—H(cid:1) (cid:1) (cid:1) N, and C—H(cid:1) (cid:1) (cid:1) O hydrogen bonds, according to the research paper.

6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one

Compound Description: This molecule, previously identified as an antimicrobial agent, is investigated for its vibrational characteristics and electronic properties using DFT-B3LYP computations. The research emphasizes the role of intramolecular hydrogen bonding and predicts potential binding to antimicrobial target proteins based on molecular docking studies.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

Compound Description: The spectroscopic and quantum mechanical properties of this compound were investigated using DFT methods. The study analyzed its vibrational frequencies, hyperpolarizability, and molecular electrostatic potential (MEP).

(rel)- 4β-acetyl-3-(1,3-benzodioxol-5-yl)-1,4,4aβ,5,6,7,8,8aα-octahydronaphthalen-1α-ol (Brombyin-I) and (rel)-4β-acetyl-3α-(1,3-benzodioxol-5-yl)-3,4,4aβ,5,6,7,8,8aβ-octahydronaphthalene (Brombyin-II)

Compound Description: These two novel naphthalene derivatives, Brombyin-I and Brombyin-II, were isolated from the bark of Brombya platynema F. Muell (Rutaceae). Their structures were elucidated using mass spectrometry, 2-D NMR techniques, and X-ray crystallography.

2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone (О154)

Compound Description: This study focuses on the antitumor activity of О154, a tropolone alkaloid. The research demonstrates that О154 significantly inhibits the growth of lung cancer A549 cell xenografts in a dose-dependent manner, suggesting its potential as a new antitumor agent.

6-Nitro-1,3-benzothiazole-2(3H)-thione

Compound Description: This research describes the crystal structure of 6-Nitro-1,3-benzothiazole-2(3H)-thione, highlighting the nitro group's twisting, the molecule's planarity, and the intermolecular interactions contributing to its crystal packing.

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

Compound Description: The compound, a chalcone derivative, exhibits electronic polarization within its structure. Its crystal structure analysis reveals the formation of chains through hydrogen bonding, which further interact via π-π stacking to create sheets.

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

Compound Description: This compound, featuring an oxime functionality, serves as a precursor for synthesizing new antifungal agents. The research utilizes single crystal X-ray analysis to determine the oxime double bond stereochemistry, performs spectral analysis based on DFT calculations, and conducts molecular docking studies to understand its binding mode to target proteins.

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Compound Description: The crystal structure of this chalcone derivative confirms the E conformation of the olefinic double bond. The molecule is nearly planar, and the carbonyl group lies in the plane of the olefinic double bond and the benzodioxole ring.

trans-Bis(2-amino-6-nitro-1,3-benzothiazole-N)dichloroplatinum(II) tetrakis(N,N'-dimethylformamide) solvate and tetrakis(2-amino-5-methyl-1,3,4-thiadiazole-N4)platinum(II) hexachloroplatinate(IV) bis(N,N'-dimethylformamide) solvate

Compound Description: These platinum(II) complexes contain square-planar Pt(II) centers. In the first complex, the Pt atom is N-bonded to two trans organic ligands (2-amino-6-nitro-1,3-benzothiazole) and two Cl atoms. In the second complex, the Pt atom is N-bonded to four organic ligands (2-amino-5-methyl-1,3,4-thiadiazole), and the charge is balanced by a [PtCl6]2- anion. Both structures include dimethylformamide solvate molecules involved in hydrogen bonding.

1-(1,3-Benzodioxol-5-yl)thiourea

Compound Description: The molecular geometry and vibrational frequencies of this compound were calculated using DFT methods. The HOMO-LUMO energy gap and hyperpolarizability were also determined.

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: The crystal structure analysis of this compound confirmed its E conformation about the C=C double bond. The molecule is nearly planar, and weak C—H⋯O hydrogen bonds connect molecules into zigzag chains in the crystal lattice.

5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Compound Description: This study investigates the solubility of these three compounds in mixtures of poly(ethylene glycol) 600, ethanol, and water at 298.2 K.

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor derived from compound 28a. This study focuses on its lead optimization, structure-activity relationship (SAR), and in vitro and in vivo profiles as an anti-cancer agent.

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. Each molecule exhibits a benzodioxole ring system in an envelope conformation and a benzimidazole ring system with a specific dihedral angle relative to the benzodioxole ring.

1-(2-bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and 2-butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

Compound Description: These compounds demonstrate various weak interactions that stabilize their structures, including C—H(cid:1) (cid:1) (cid:1) O, C—H(cid:1) (cid:1) (cid:1) p, and C—halogen(cid:1) (cid:1) (cid:1) p interactions. The research highlights the role of these interactions in the crystal packing and molecular aggregation of both compounds.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This molecule is an analog of capsaicin, a known TRPV1 agonist, and differs from capsaicin in two key structural aspects. First, it incorporates a 1,3-benzodioxole ring instead of the 2-methoxyphenol moiety found in capsaicin. Second, it possesses a benzenesulfonamide group in place of the aliphatic amide chain present in capsaicin.

Properties

CAS Number

7107-10-0

Product Name

6-Nitro-1,3-benzodioxol-5-ol

IUPAC Name

6-nitro-1,3-benzodioxol-5-ol

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2

InChI Key

BYOPSCVORPQJID-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.